N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a complex organic compound that features a unique structure combining a benzodioxole ring, an indole moiety, and a pyridine ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that forms microtubules, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, disrupting the formation of the mitotic spindle during cell division and leading to cell cycle arrest .
Result of Action
Indole derivatives have been found to exhibit a variety of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer effects . For instance, some indole derivatives have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The benzodioxole and indole moieties are then coupled using a palladium-catalyzed C-N cross-coupling reaction.
Final Assembly: The pyridine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs, potentially utilizing continuous flow chemistry techniques.
Chemical Reactions Analysis
N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells by causing cell cycle arrest.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can be compared with other indole derivatives and benzodioxole-containing compounds:
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit various biological activities, including anticancer and anti-inflammatory properties.
Benzodioxole-Containing Compounds: Compounds like piperonyl butoxide and safrole contain the benzodioxole ring and are known for their use as insecticides and flavoring agents, respectively.
Properties
IUPAC Name |
N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14-21(16-6-2-3-7-17(16)24-14)22(25-20-8-4-5-11-23-20)15-9-10-18-19(12-15)27-13-26-18/h2-12,22,24H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRIRCKZZCYTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC4=C(C=C3)OCO4)NC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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